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Compound of Interest

4-(4-Methoxyphenyl)-1,2,3-
Compound Name:
Thiadiazol-5-Amine

Cat. No.: B053712

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical
properties of substituted 1,2,3-thiadiazoles, a class of heterocyclic compounds of significant
interest in medicinal chemistry, agriculture, and materials science.[1][2] This document
summarizes key quantitative data, details experimental protocols for synthesis and
characterization, and visualizes important synthetic and analytical workflows.

Core Physicochemical and Spectroscopic Data

The physicochemical properties of 1,2,3-thiadiazole derivatives are crucial for their application,
influencing factors such as solubility, membrane permeability, and interaction with biological
targets. The parent 1,2,3-thiadiazole is a thermally stable, yellow-colored liquid with a boiling
point of 157°C, and it is soluble in water and most organic solvents.[2]

Physical Properties

Quantitative data for substituted derivatives are summarized below.
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Compound Melting Point (°C) Boiling Point (°C) Reference
1,2,3-Thiadiazole

_ 157 [2]
(unsubstituted)
Methyl pyrrolo[2,3-d]
[1][3][4]thiadiazole-6- 152-154 - [5]

carboxylate

Spectroscopic Data

Structural elucidation of 1,2,3-thiadiazole derivatives relies heavily on spectroscopic
techniques.[3]

1.2.1. UV-Vis Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions
within the molecule.[3] 1,2,3-Thiadiazole derivatives typically show absorption bands from
T - TT* transitions, with the maximum absorption (Amax) being sensitive to substituents and the

solvent.[3]
Compound Solvent Amax (nm) Reference
4-Phenyl-1,2,3- N
o Not Specified 296 [3]
thiadiazole
4,5-dicarbomethoxy- o
Acetonitrile 266 [3]

1,2,3-thiadiazole

1.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups based on their characteristic vibrational
frequencies.[3]
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Key Vibrational .
Compound . Assignment Reference
Frequencies (cm™?)

~3100-3000, ~1600, .
4-Phenyl-1,2,3- C-H (aromatic), C=C,
o ~1450, ~1070, ~760, [3]
thiadiazole 690 C-N, S-N, C-H (bend)

Ring stretching, C-N
o _ ~1400-1450, ~1200- _
1,2,3-Thiadiazole Ring stretching, N-N [3]
1250, ~1000-1050 _
stretching

1.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for determining the carbon-hydrogen framework.[3]

Chemical Shift (9,
Compound Nucleus Reference
ppm)

8.38 (s, 1H, H-5), 4.24

Methyl pyrrolo[2,3-d] (s, 3H, N1.COOCHs)

[1][3][4]thiadiazole-6-  *H NMR (CDCls)

3.95 (s, 3H, C6-
carboxylate

COOCHs)
Methyl pyrrolo[2,3-d] 161.8, 157.9, 148.6,
[1][3][4]thiadiazole-6- 13C NMR (CDCIs) 134.2,133.8, 110.8, [5]
carboxylate 55.6,52.4

1.2.4. Lipophilicity (LogP) and Acidity (pKa)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), and the acid
dissociation constant (pKa) are critical parameters in drug development. While extensive data
for specific 1,2,3-thiadiazole derivatives are not readily available in the literature, general
experimental and computational methods are used for their determination.

e LogP: The octanol-water partition coefficient is a standard measure of lipophilicity.[6] It can
be determined experimentally using methods like the shake-flask method or more commonly
through chromatographic techniques such as RP-HPLC.[7] Computational methods, which
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can be substructure-based or whole-molecule-based, are also widely used for prediction.[8]

[°]

pKa: The pKa value indicates the strength of an acid or base. It is typically determined
experimentally using potentiometric or spectrophotometric titrations in various solvent
systems.[10][11]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 1,2,3-thiadiazoles are
provided below.

Synthesis: Hurd-Mori Reaction for 4-phenyl-1,2,3-
thiadiazole

The Hurd-Mori synthesis is a widely used and efficient method for preparing 1,2,3-thiadiazoles
from hydrazone derivatives and thionyl chloride (SOCI2).[4][12]

Step 1: Synthesis of Acetophenone Semicarbazone[12]

Dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20
mmol) in water (10 mL) in a round-bottom flask.

Add a solution of acetophenone (1.20 g, 10 mmol) in ethanol (10 mL) to the flask.

Reflux the mixture for 1-2 hours, monitoring the reaction progress by Thin Layer
Chromatography (TLC).

After completion, cool the mixture in an ice bath to precipitate the product.

Collect the solid by filtration, wash with cold water, and dry to yield acetophenone
semicarbazone.

Step 2: Cyclization to 4-phenyl-1,2,3-thiadiazole[12]

e Suspend the dried acetophenone semicarbazone (e.g., 1.77 g, 10 mmol) in a suitable
solvent like dichloromethane (20 mL) and cool the mixture in an ice bath.
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e Slowly add thionyl chloride (1.4 mL, 19 mmol) to the cooled suspension with constant stirring
in a well-ventilated fume hood. Caution: Thionyl chloride is corrosive and reacts violently with
water.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
then reflux for 2-4 hours, monitoring by TLC.

o Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess
thionyl chloride.

o Separate the organic layer and extract the aqueous layer with dichloromethane.

o Combine the organic layers, wash with saturated sodium bicarbonate solution and then with
brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl
acetate eluent system) to afford pure 4-phenyl-1,2,3-thiadiazole.

Spectroscopic Characterization Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy[3]
e Objective: To determine the carbon-hydrogen framework.
» Methodology:

o Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6-0.7
mL of a suitable deuterated solvent (e.g., CDCIs, DMSO-ds) in an NMR tube.

o H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical
parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and
a relaxation delay of 1-5 seconds.

o 183C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of
scans is usually required compared to *H NMR.
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o Data Analysis: Process the raw data (Fourier transformation, phase correction). Integrate
'H NMR signals to determine proton ratios and analyze chemical shifts and coupling
constants for structural assignment.

2.2.2. Infrared (IR) Spectroscopy|[3]
» Objective: To identify functional groups.
o Methodology:

o Sample Preparation: Prepare the sample as a KBr pellet (for solids) or a thin film on a salt
plate (for liquids/oils).

o Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm™1.

o Data Analysis: Identify characteristic absorption bands and assign them to corresponding
functional groups and bond vibrations.

2.2.3. UV-Vis Spectroscopy|[3]
o Objective: To study electronic transitions.
o Methodology:

o Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-grade solvent
(e.g., ethanol, acetonitrile) to yield an absorbance between 0.1-1.0.[3]

o Acquisition: Use a dual-beam UV-Vis spectrophotometer. Use a quartz cuvette with the
pure solvent as a reference and scan the sample over a typical range of 200-400 nm.

o Data Analysis: Identify the wavelength of maximum absorbance (Amax).
2.2.4. Mass Spectrometry (MS)[3]
» Objective: To determine the molecular weight and fragmentation pattern.

» Methodology:
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o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
ionization method (e.g., Electrospray lonization - ESI).

o Analysis: The dominant fragmentation of protonated 1,2,3-thiadiazoles involves the loss of
N2z, which can be diagnostic.[13]

o Data Analysis: Determine the molecular weight from the molecular ion peak and analyze
the fragmentation pattern to confirm the structure.

Key Workflows and Mechanisms

Visual representations of key experimental and logical processes provide clarity for complex
procedures.
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Caption: Synthetic workflow for 4-phenyl-1,2,3-thiadiazole via the Hurd-Mori reaction.
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Caption: Proposed mechanism for the Hurd-Mori 1,2,3-thiadiazole synthesis.
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Caption: Integrated workflow for the structural elucidation of 1,2,3-thiadiazole derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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